Tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a phenoxy group substituted with bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-bromo-4-chloro-6-methylphenol with an appropriate base, such as sodium hydroxide, in the presence of a suitable solvent like dimethylformamide (DMF).
Coupling with Piperidine: The phenoxy intermediate is then coupled with piperidine-1-carboxylate under basic conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Introduction of the Tert-butyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the phenoxy group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Substitution Products: New derivatives with different substituents on the phenoxy group.
Oxidation Products: Oxidized forms of the piperidine ring or phenoxy group.
Hydrolysis Products: The corresponding carboxylic acid and tert-butanol.
Scientific Research Applications
Tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The phenoxy group and the piperidine ring are likely involved in binding interactions with these targets, while the bromine and chlorine substituents may influence the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-bromo-4-chlorophenoxy)piperidine-1-carboxylate: Lacks the methyl group on the phenoxy ring.
Tert-butyl 4-(2-bromo-6-methylphenoxy)piperidine-1-carboxylate: Lacks the chlorine atom on the phenoxy ring.
Tert-butyl 4-(4-chloro-6-methylphenoxy)piperidine-1-carboxylate: Lacks the bromine atom on the phenoxy ring.
Uniqueness
Tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate is unique due to the specific combination of bromine, chlorine, and methyl substituents on the phenoxy group
Properties
IUPAC Name |
tert-butyl 4-(2-bromo-4-chloro-6-methylphenoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrClNO3/c1-11-9-12(19)10-14(18)15(11)22-13-5-7-20(8-6-13)16(21)23-17(2,3)4/h9-10,13H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROIKMQWGXQQNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2CCN(CC2)C(=O)OC(C)(C)C)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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